molecular formula C13H17ClN2O4S B2712104 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 925397-35-9

2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2712104
CAS No.: 925397-35-9
M. Wt: 332.8
InChI Key: KADYJZKMMKSOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C13H17ClN2O4S . It has a molecular weight of 332.80 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a methoxybenzenesulfonyl group and a chloroethanone group . The exact structural details would require further analysis using techniques such as NMR, HPLC, LC-MS, UPLC & more .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 332.80 . Other physical and chemical properties such as boiling point and storage conditions are not specified . Further analysis would be required to determine these properties.

Scientific Research Applications

Synthesis of Pyridine Derivatives

Patel and Agravat (2009) explored the synthesis of new pyridine derivatives using a compound structurally related to 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one. These derivatives exhibited significant antibacterial activity, highlighting the compound's role in developing antimicrobial agents (Patel & Agravat, 2009).

Synthesis of Chromanones

Dean, Varma, and Varma (1982, 1983) reported the use of similar compounds in synthesizing 2-(substituted amino)-3,3-dialkylchromanones, which are crucial in medicinal chemistry for their potential biological activities (Dean et al., 1983).

Development of Antifungal and Antimicrobial Agents

Mermer et al. (2018) investigated 1,2,4-Triazole derivatives containing a piperazine nucleus for their antimicrobial, antioxidant, and enzyme inhibitory activities. This study underscores the importance of such compounds in designing new drugs with multiple biological activities (Mermer et al., 2018).

Antimicrobial Activity of Novel Pyridine Derivatives

Another study by Patel and Agravat (2007) focused on the synthesis and microbial studies of new pyridine derivatives, further establishing the antimicrobial potential of compounds synthesized using this compound (Patel & Agravat, 2007).

Crystal Structure and Molecular Interaction Studies

Li and Su (2007) conducted studies on the crystal structure of piperazine-related compounds, providing insights into the molecular interactions and geometries that could be beneficial for designing compounds with desired chemical properties (Li & Su, 2007).

Properties

IUPAC Name

2-chloro-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-20-11-2-4-12(5-3-11)21(18,19)16-8-6-15(7-9-16)13(17)10-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADYJZKMMKSOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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